molecular formula C18H11BrF3N3O3 B5880063 5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone

5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone

Cat. No. B5880063
M. Wt: 454.2 g/mol
InChI Key: QYSKFAPVGZIBRK-AUEPDCJTSA-N
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Description

5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone, also known as BTFPH, is a chemical compound that has been used extensively in scientific research. BTFPH is a hydrazone derivative of 5-(trifluoromethyl)-2-bromobenzaldehyde and 4-nitrophenylhydrazine, and it has been shown to have a wide range of applications in various fields of research.

Mechanism of Action

The mechanism of action of 5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with the target molecule. This complex formation can lead to changes in the electronic and structural properties of the target molecule, which can result in various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, and it can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties, and it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone in lab experiments is its high selectivity for certain target molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient choice for many researchers. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are many future directions for research involving 5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone. One potential area of research is the development of new applications for this compound in the field of catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the development of new derivatives of this compound could lead to the discovery of new compounds with even greater selectivity and effectiveness.

Synthesis Methods

The synthesis of 5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone can be achieved through a simple one-step reaction between 5-(trifluoromethyl)-2-bromobenzaldehyde and 4-nitrophenylhydrazine in the presence of a suitable catalyst. The product can be purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone has been shown to have a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has also been used as a photosensitizer for the treatment of cancer, as well as a catalyst for various organic reactions.

properties

IUPAC Name

N-[(E)-[5-[2-bromo-5-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF3N3O3/c19-16-7-1-11(18(20,21)22)9-15(16)17-8-6-14(28-17)10-23-24-12-2-4-13(5-3-12)25(26)27/h1-10,24H/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSKFAPVGZIBRK-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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